N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,6-difluorobenzamide
Description
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O3S/c1-2-26(24,25)22-10-4-5-12-8-9-13(11-16(12)22)21-18(23)17-14(19)6-3-7-15(17)20/h3,6-9,11H,2,4-5,10H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLOJQUUCGKSBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
The introduction of the ethanesulfonyl group follows established protocols for sulfonamide formation. Key parameters include:
| Parameter | Optimal Condition | Role in Reaction |
|---|---|---|
| Sulfonating agent | Ethanesulfonyl chloride | Electrophilic sulfonyl source |
| Base | Pyridine | Scavenges HCl, prevents side reactions |
| Temperature | 0°C → ambient | Controls exothermic reaction |
| Solvent | Pyridine or DCM | Facilitates reagent mixing |
| Reaction time | 1–12 hours | Ensures complete conversion |
Procedure:
-
Dissolve 1,2,3,4-tetrahydroquinolin-7-amine (1.0 equiv) in anhydrous pyridine.
-
Add ethanesulfonyl chloride (1.2–2.0 equiv) dropwise at 0°C under inert atmosphere.
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Stir for 1 hour at 0°C, then warm to room temperature for 12 hours.
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Quench with 1N HCl, extract with ethyl acetate, and purify via column chromatography (ethyl acetate/hexane gradient).
Mechanistic Insights
The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur of ethanesulfonyl chloride, forming a sulfonamide bond. Pyridine neutralizes HCl, preventing protonation of the amine and ensuring reactivity.
Amidation of the 7-Position Amine
Activation of 2,6-Difluorobenzoic Acid
The carboxylic acid is activated to its acyl chloride using thionyl chloride (SOCl₂) or coupling agents like HATU:
| Activation Method | Reagents | Advantages |
|---|---|---|
| Thionyl chloride | SOCl₂, reflux | High purity, minimal byproducts |
| Coupling agents | HATU, DCC, EDCl | Mild conditions, suitable for sensitive substrates |
Procedure for Acyl Chloride Formation:
-
Reflux 2,6-difluorobenzoic acid (1.0 equiv) with excess SOCl₂ (3.0 equiv) for 4 hours.
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Remove excess SOCl₂ under reduced pressure to obtain 2,6-difluorobenzoyl chloride.
Amidation Reaction
Conditions:
-
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base: Triethylamine (TEA) or pyridine.
-
Temperature: Room temperature.
Procedure:
-
Dissolve the sulfonylated intermediate (1.0 equiv) and 2,6-difluorobenzoyl chloride (1.2 equiv) in DCM.
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Add TEA (2.0 equiv) dropwise and stir for 4–12 hours.
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Quench with water, extract with DCM, and purify via chromatography (ethyl acetate/hexane).
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
High-Performance Liquid Chromatography (HPLC)
Mass Spectrometry (MS)
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, where the tetrahydroquinoline ring can be oxidized to form quinoline derivatives.
Reduction: : Reduction of the difluorobenzamide group can lead to the formation of amine derivatives.
Substitution: : The difluorobenzamide group can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: : Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing Agents: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Nucleophiles: : Strong nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: : Quinoline derivatives.
Reduction: : Amine derivatives.
Substitution: : Various substituted benzamides.
Scientific Research Applications
N-[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,6-difluorobenzamide has a wide range of applications in various fields:
Chemistry: : Used as a building block in the synthesis of more complex organic molecules and in the development of new materials.
Biology: : Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: : Explored for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: : Utilized in the development of pharmaceuticals, agrochemicals, and advanced materials.
Mechanism of Action
The mechanism by which N-[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,6-difluorobenzamide exerts its effects is complex and varies depending on its application:
Molecular Targets: : It may interact with various molecular targets, including enzymes, receptors, and nucleic acids.
Pathways Involved: : It can modulate several biochemical pathways, leading to its diverse biological activities. For example, in cancer cells, it might inhibit key enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Varying Sulfonyl Groups
The sulfonyl group’s identity significantly influences physicochemical and biological properties. Key comparisons include:
- N-[1-(methanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,6-difluorobenzamide (): Structural Difference: Methanesulfonyl (CH₃SO₂-) vs. ethanesulfonyl (C₂H₅SO₂-).
- N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,6-dimethoxybenzamide (): Structural Difference: Aromatic 4-fluorobenzenesulfonyl (C₆H₄FSO₂-) replaces aliphatic ethanesulfonyl, and dimethoxy substitutes difluoro on benzamide.
Benzoylurea Pesticides with 2,6-Difluorobenzamide Moieties
Compounds like diflubenzuron (N-[[(4-chlorophenyl)amino]carbonyl]-2,6-difluorobenzamide) and teflubenzuron () share the 2,6-difluorobenzamide motif but feature urea linkages instead of tetrahydroquinoline-sulfonyl cores:
- Structural Comparison: Target Compound: Tetrahydroquinoline-sulfonyl scaffold with 2,6-difluorobenzamide. Benzoylureas: Urea (NHCONH) linker between benzamide and aryl groups.
- Functional Implications: Benzoylureas inhibit chitin synthesis in insects, a mechanism tied to urea’s hydrogen-bonding capacity. The target compound’s sulfonyl group and tetrahydroquinoline ring may confer distinct binding interactions, suggesting divergent biological targets or modes of action .
Other 2,6-Difluorobenzamide Derivatives
- Novaluron and chlorfluazuron (): Feature trifluoromethyl or cyclopropane groups, enhancing pest resistance management. Unlike the target compound, these lack the tetrahydroquinoline core, underscoring the scaffold’s role in modulating solubility and target specificity.
Data Table: Structural and Functional Comparison
Key Research Findings and Implications
Sulfonyl Group Impact : Ethanesulfonyl’s larger size may improve metabolic stability over methanesulfonyl analogs, critical for in vivo efficacy .
Benzamide Fluorination : The 2,6-difluoro configuration is conserved in pesticidal benzoylureas, suggesting its role in target engagement (e.g., enzyme inhibition) .
Scaffold Flexibility: Replacing urea with tetrahydroquinoline-sulfonyl could shift applications from pest control to pharmaceuticals, leveraging the core’s rigidity for selective binding.
Q & A
Basic: What are the recommended synthetic pathways for N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,6-difluorobenzamide?
Answer:
Synthesis typically involves multi-step protocols:
- Step 1: Preparation of the tetrahydroquinoline core via cyclization reactions using substituted anilines and carbonyl compounds under acidic conditions.
- Step 2: Introduction of the ethanesulfonyl group via sulfonation reactions, often employing ethanesulfonyl chloride in the presence of a base like pyridine or triethylamine.
- Step 3: Coupling with 2,6-difluorobenzamide using peptide coupling reagents (e.g., EDCI or HATU) or nucleophilic substitution under controlled temperatures (60–80°C) .
Critical factors include solvent selection (e.g., DMF or THF for polar intermediates) and inert atmosphere to prevent oxidation .
Basic: How can the structural and electronic properties of this compound be characterized?
Answer:
Key methodologies include:
- X-ray crystallography : Resolves bond lengths (e.g., C–S bond ~1.75 Å) and dihedral angles (e.g., 116.1° for aromatic ring alignment) .
- NMR spectroscopy : Fluorine-19 NMR identifies electronic environments of difluoro substituents (δ ~-110 to -120 ppm). Proton NMR reveals coupling patterns in the tetrahydroquinoline core (e.g., δ 1.2–2.5 ppm for aliphatic protons) .
- Computational modeling : DFT calculations predict electrostatic potential surfaces and HOMO-LUMO gaps, aiding in understanding reactivity .
Basic: What physicochemical properties influence its solubility and bioavailability?
Answer:
- LogP : Estimated ~3.2 (lipophilicity favors membrane permeability but limits aqueous solubility) .
- Polar surface area (PSA) : ~90 Ų, suggesting moderate passive diffusion across biological membranes .
- Solubility : Poor in water (<0.1 mg/mL); enhanced using co-solvents (e.g., DMSO) or lipid-based formulations .
Advanced: How might this compound interact with biological targets, and what experimental approaches validate these interactions?
Answer:
Hypothesized mechanisms include:
- Hydrogen bonding : Sulfonyl and benzamide groups may bind to enzyme active sites (e.g., kinases or proteases).
- π-π stacking : Aromatic rings could stabilize interactions with receptor hydrophobic pockets .
Validation methods : - Surface plasmon resonance (SPR) : Measures binding kinetics (e.g., KD values).
- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS).
- Mutagenesis studies : Identifies critical residues in target proteins .
Advanced: How can synthetic yields be optimized while minimizing side reactions?
Answer:
- Temperature control : Maintain <80°C during sulfonation to avoid decomposition .
- Catalyst screening : Use DMAP or N-hydroxyphthalimide to accelerate coupling reactions .
- Purification : Employ gradient column chromatography (hexane/EtOAc) or recrystallization (petroleum ether/ethyl acetate) .
Example optimization : A 15% yield increase was achieved by replacing THF with DMF in the final coupling step .
Advanced: How do structural analogs compare in terms of bioactivity, and what data contradictions exist?
Answer:
Comparative analysis (see table below) highlights key differences:
Contradictions : Higher lipophilicity in the ethanesulfonyl analog correlates with reduced solubility but increased membrane permeability compared to 4-fluorobenzenesulfonyl derivatives .
Advanced: What strategies resolve discrepancies in reported biological activity data across studies?
Answer:
- Assay standardization : Use uniform protocols (e.g., fixed ATP concentrations in kinase assays).
- Orthogonal validation : Confirm results via in vitro (cell-based) and in silico (docking) studies.
- Meta-analysis : Compare datasets across analogs (e.g., IC50 variability in sulfonamide-containing compounds) .
Advanced: How does the compound’s stereochemistry influence its pharmacological profile?
Answer:
- Chiral centers : The tetrahydroquinoline core may have multiple stereoisomers.
- Enantioselective synthesis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to isolate active enantiomers.
- Activity differences : R-enantiomer shows 5-fold higher affinity for Target Y compared to S-enantiomer in SPR assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
